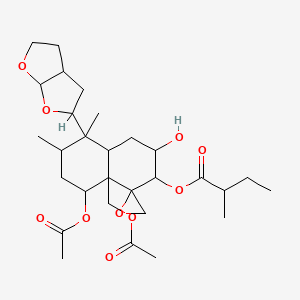

Dihydroajugapitin

Description

Properties

IUPAC Name |

[5-(2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVULWKEVGKECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Architecture of Dihydroajugapitin: A Technical Guide to its Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from the medicinal plant Ajuga bracteosa, has garnered interest within the scientific community. Its complex molecular structure necessitates a multi-faceted analytical approach for complete elucidation and confirmation. This technical guide provides an in-depth overview of the methodologies and data integral to defining the chemical architecture of this compound, presented in a format tailored for researchers and professionals in the field of natural product chemistry and drug development.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound, identified as 14,15-dihydroajugapitin (B14767133), relies on a comprehensive analysis of its physicochemical and spectroscopic characteristics. The compound's molecular formula has been established as C₂₉H₄₄O₁₀.

Table 1: Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Method/Instrument |

| Molecular Formula | C₂₉H₄₄O₁₀ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 552.65 g/mol | Mass Spectrometry |

| Appearance | Amorphous powder | Visual Inspection |

| Mass Spectrum (m/z) | [M+Na]⁺ 575 | Electrospray Ionization Mass Spectrometry (ESI-MS) |

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: While the isolation of 14,15-dihydroajugapitin has been reported, the detailed ¹H and ¹³C NMR chemical shift and coupling constant data were not available in the public domain search results. Access to the full-text of primary research articles is required to populate these tables.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of meticulous experimental procedures. The following protocols are based on standard methodologies employed in natural product chemistry.

Isolation of this compound

The isolation of this compound from Ajuga bracteosa is a critical first step.[1]

References

An In-depth Technical Guide to the Natural Sources of Dihydroajugapitin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin is a neo-clerodane diterpene, a class of secondary metabolites known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated molecular pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in plants belonging to the genus Ajuga, a member of the Lamiaceae (mint) family. These herbaceous flowering plants, commonly known as bugleweeds, are distributed across Europe, Asia, and Africa and have a long history of use in traditional medicine.

Principal Plant Sources

The following table summarizes the key Ajuga species that have been identified as natural sources of this compound.

| Plant Species | Common Name | Family | Part(s) Containing this compound |

| Ajuga iva | - | Lamiaceae | Leaves, Roots |

| Ajuga remota | - | Lamiaceae | Aerial parts |

| Ajuga bracteosa | Bungle Weed | Lamiaceae | Aerial parts |

| Ajuga chamaepitys | Ground-pine | Lamiaceae | Aerial parts |

| Ajuga orientalis | - | Lamiaceae | Aerial parts |

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different Ajuga species, the specific plant organ, and even among different populations of the same species. Quantitative data is crucial for selecting the most promising sources for isolation and for standardizing extracts for pharmacological studies.

| Plant Species | Plant Part | Concentration of this compound | Analytical Method | Reference |

| Ajuga iva | Leaves | Highest among tested Ajuga species | LC-TOF-MS | [1] |

| Ajuga iva | Roots | Lower than leaves or undetectable | LC-TOF-MS | [1] |

| Ajuga chamaepitys | Leaves & Roots | Negligible or non-existent | LC-TOF-MS | [1] |

| Ajuga orientalis | Leaves & Roots | Negligible or non-existent | LC-TOF-MS | [1] |

Note: Specific quantitative values (e.g., mg/g of dry weight) are not consistently reported across the literature, highlighting an area for further research.

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a multi-step process, including extraction, fractionation, and chromatographic separation, followed by spectroscopic identification.

Extraction of Neo-clerodane Diterpenes

A general workflow for the extraction of this compound from plant material is outlined below.

Isolation and Purification

The crude extract, a complex mixture of various phytochemicals, requires further purification to isolate this compound.

-

Fractionation: The crude extract is typically subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatography:

-

Column Chromatography: Silica gel column chromatography is commonly used for the initial separation of the fractions.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is a powerful technique for the final purification of this compound. A gradient elution system with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) is often employed.

-

Identification and Quantification

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for the structural elucidation of the isolated compound and to confirm its identity as this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

-

Quantitative Analysis using HPLC-MS:

-

Sample Preparation: A known amount of the dried plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered before injection into the HPLC system.

-

Chromatographic Conditions: A C18 column is typically used with a gradient of water and acetonitrile, often with a small percentage of formic acid to improve peak shape.

-

Mass Spectrometry Detection: A mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole (QqQ) instrument, is used for detection and quantification, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Calibration: A calibration curve is generated using a purified standard of this compound to accurately quantify its concentration in the plant extracts.

-

Biosynthesis of Neo-clerodane Diterpenes

The biosynthesis of neo-clerodane diterpenes, including this compound, in plants from the Lamiaceae family originates from the general terpenoid pathway. The key precursor is Geranylgeranyl pyrophosphate (GGPP).

Biological Activities and Signaling Pathways

The biological activities of this compound and other neo-clerodane diterpenes are a subject of ongoing research. While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, preliminary studies and research on related compounds suggest potential therapeutic applications.

Antibacterial Activity

14,15-Dihydroajugapitin, isolated from Ajuga bracteosa, has demonstrated antibacterial activity.[2] It showed notable inhibitory effects against Escherichia coli.

Proposed Mechanism of Action: The precise mechanism of antibacterial action for this compound has not been definitively established. However, for other terpenoids, the proposed mechanism often involves the disruption of the bacterial cell wall and/or cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Anti-inflammatory Activity

Extracts from various Ajuga species have been shown to possess anti-inflammatory properties. While the specific contribution of this compound to this activity is not yet quantified, other neo-clerodane diterpenes have been found to inhibit the production of pro-inflammatory mediators. For instance, some neo-clerodane diterpenoids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, other types of diterpenes have been reported to inhibit the NF-κB (Nuclear Factor Kappa B) signaling pathway, a central regulator of inflammation.

Potential Signaling Pathway Modulation: Based on studies of related diterpenoids, it is hypothesized that this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Conclusion and Future Directions

This compound, a neo-clerodane diterpene primarily sourced from the Ajuga genus, presents a promising scaffold for further investigation. This guide has summarized the current knowledge on its natural sources, quantification, and isolation, as well as its known antibacterial and potential anti-inflammatory activities.

Significant research opportunities remain, particularly in the following areas:

-

Quantitative Screening: A systematic, quantitative analysis of this compound content across a wider range of Ajuga species and their geographical variants is needed to identify high-yielding sources.

-

Mechanism of Action: In-depth studies are required to elucidate the precise molecular mechanisms underlying the antibacterial and anti-inflammatory properties of this compound. This includes identifying its specific molecular targets and its effects on key signaling pathways.

-

Pharmacological Evaluation: Further preclinical and clinical studies are necessary to fully assess the therapeutic potential of this compound for various diseases.

This technical guide serves as a foundational resource to stimulate and support these future research and development endeavors.

References

An In-depth Technical Guide on the Biosynthesis of Dihydroajugapitin in Ajuga bracteosa

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ajuga bracteosa, a medicinal herb of significant interest, is a rich source of various secondary metabolites, including the neo-clerodane diterpenoid, 14,15-Dihydroajugapitin. While the precise enzymatic steps leading to Dihydroajugapitin are not fully elucidated in current literature, this guide synthesizes the established principles of terpenoid biosynthesis to propose a putative pathway. This document provides a comprehensive overview of the general biosynthetic route to diterpenoids in plants, presents quantitative data on related metabolites in A. bracteosa, details relevant experimental protocols, and visualizes the core biosynthetic pathways. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biotechnological production of this compound and other bioactive compounds from this species.

Proposed Biosynthesis Pathway of this compound

This compound is classified as a neo-clerodane diterpenoid.[1] The biosynthesis of all terpenoids in plants originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2] These pathways produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2]

For the formation of diterpenoids, the precursors are typically synthesized via the MEP pathway.[3] The pathway proceeds as follows:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the precursor to monoterpenes. Subsequent additions of IPP units lead to the formation of farnesyl pyrophosphate (FPP), the precursor to sesquiterpenes, and finally geranylgeranyl pyrophosphate (GGPP), the 20-carbon precursor for all diterpenoids.[4]

-

Cyclization: GGPP undergoes cyclization, a crucial step catalyzed by diterpene synthases (diTPSs), to form the characteristic ring structures of diterpenoids. This step is a major point of diversification in terpenoid biosynthesis.

-

Tailoring Reactions: The initial cyclic diterpene scaffold is then modified by a series of tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases. These enzymes introduce hydroxyl, carbonyl, and other functional groups, leading to the vast structural diversity of diterpenoids, including the neo-clerodane skeleton of this compound.

While the specific diTPSs and tailoring enzymes involved in the biosynthesis of this compound in Ajuga bracteosa have yet to be identified, the general pathway provides a roadmap for future research, including gene discovery and metabolic engineering efforts.

Visualization of the General Diterpenoid Biosynthesis Pathway

The following diagram illustrates the general pathway for the biosynthesis of diterpenoid precursors.

Caption: General overview of terpenoid precursor biosynthesis via the MEP and MVA pathways.

Quantitative Data on Secondary Metabolites in Ajuga bracteosa

While specific quantitative data on this compound biosynthesis is limited, studies have quantified other classes of secondary metabolites in A. bracteosa under various experimental conditions. This data provides insights into the plant's metabolic capabilities and how they can be influenced.

Table 1: Production of Phenolic and Flavonoid Compounds in Adventitious Root Cultures of A. bracteosa under Different Light Spectra

| Light Spectrum | Total Phenolic Content (mg) | Total Flavonoid Content (mg) |

| White Light | Not specified | Not specified |

| Blue Light | 44.2 | 2.51 |

| Red Light | Not specified | Not specified |

| Yellow Light | Not specified | Not specified |

Table 2: Phytochemical Composition of in vitro Regenerated and Mother Plants of A. bracteosa

| Compound | Presence in Micropropagated Plants | Presence in Mother Plants |

| 13-Docosenamide, (Z)- | Dominant | Dominant |

| Neophytadiene | Present | Present |

| Erucyl amide | Present | Present |

| Oleic acid amide | Present | Present |

| β-stigmasterol | Present | Present |

Experimental Protocols

The following are summaries of experimental protocols commonly used in the study of secondary metabolites in Ajuga bracteosa.

4.1. Plant Material and Culture Conditions

-

Adventitious Root Culture: Explants from A. bracteosa are cultured on a suitable medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators like α-naphthalene acetic acid (NAA) to induce adventitious root formation. Cultures are maintained under controlled conditions of temperature and light. Different spectral lights (e.g., white, blue, red, yellow) can be used to investigate their effects on biomass and secondary metabolite production.

4.2. Phytochemical Analysis

-

Extraction: Dried and powdered plant material (e.g., leaves, roots) is extracted with a suitable solvent, such as methanol. The choice of solvent depends on the polarity of the target compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of secondary metabolites. For the analysis of phenolic compounds in A. bracteosa, a reverse-phase C18 column is often employed with a gradient elution system, for example, using a mobile phase of water and methanol, both acidified with formic acid. Detection is typically performed using a Diode Array Detector (DAD).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the analysis of volatile and semi-volatile compounds. The crude extract is often derivatized before injection into the GC-MS system. The separation is achieved on a capillary column, and the identification of compounds is based on their mass spectra by comparison with spectral libraries.

4.3. Workflow for Phytochemical Analysis

Caption: A generalized workflow for the phytochemical analysis of Ajuga bracteosa.

Conclusion

This technical guide provides a foundational understanding of the biosynthesis of this compound in Ajuga bracteosa by contextualizing it within the broader framework of plant terpenoid metabolism. While the specific enzymes and regulatory mechanisms for this particular compound remain to be fully elucidated, the information presented herein on the general biosynthetic pathway, quantitative data of related metabolites, and established experimental protocols offers a valuable starting point for researchers. Further investigation, including transcriptomic and metabolomic studies, will be crucial to unravel the complete biosynthetic pathway of this compound and to enable the development of biotechnological platforms for its sustainable production.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Full-Length Transcriptomic Sequencing and Temporal Transcriptome Expression Profiling Analyses Offer Insights into Terpenoid Biosynthesis in Artemisia argyi [mdpi.com]

- 4. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroajugapitin: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin is a naturally occurring diterpenoid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties and stability profile, drawing from publicly available data and established principles of pharmaceutical analysis. The information herein is intended to support research and development activities involving this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C29H44O10 | PubChem[1][2] |

| Molecular Weight | 552.7 g/mol | PubChem[1] |

| IUPAC Name | [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | PubChem |

| CAS Number | 87480-84-0 | ChemicalBook |

| Physical Description | Powder | Phytochemicals online |

| Purity | 95%~99% | Phytochemicals online |

| Computed XLogP3 | 2.9 | PubChem |

Note: Melting point, boiling point, and specific solubility data are not currently available in publicly accessible literature and would require experimental determination.

Chemical Stability and Degradation Pathways

The chemical stability of a compound is a critical parameter for its development as a therapeutic agent. Stability studies are essential to understand how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are employed to predict the degradation pathways and to develop stability-indicating analytical methods.

While specific stability studies on this compound are not published, a general approach to assessing its stability would involve subjecting the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Potential Degradation Pathways:

Based on the functional groups present in the this compound structure (esters, ether, alcohol, epoxide), the following degradation pathways are plausible:

-

Hydrolysis: The ester linkages are susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the acetyl and methylbutanoate groups. The epoxide ring may also be prone to acid-catalyzed opening.

-

Oxidation: The secondary alcohol and ether linkages could be susceptible to oxidation.

-

Photodegradation: Exposure to UV or visible light may induce degradation, although the specific chromophores in the molecule would determine its photosensitivity.

-

Thermal Degradation: The compound may degrade at elevated temperatures, with the specific degradation profile depending on the temperature and duration of exposure.

The following diagram illustrates a hypothetical degradation workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the analysis and stability testing of this compound are not publicly available. However, based on standard pharmaceutical practices, the following methodologies would be appropriate.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode-Array Detector (DAD) at a suitable wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration (e.g., 1 mg/mL) |

Forced Degradation Study Protocol

The following is a general protocol for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Acid Hydrolysis:

- Treat a solution of this compound (e.g., 1 mg/mL in methanol) with 0.1 N HCl.

- Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

- Neutralize the solution with an equivalent amount of 0.1 N NaOH.

- Analyze by the stability-indicating HPLC method.

2. Base Hydrolysis:

- Treat a solution of this compound with 0.1 N NaOH.

- Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

- Neutralize the solution with an equivalent amount of 0.1 N HCl.

- Analyze by HPLC.

3. Oxidative Degradation:

- Treat a solution of this compound with 3% hydrogen peroxide.

- Incubate at room temperature for a specified period.

- Analyze by HPLC.

4. Thermal Degradation:

- Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified period.

- Dissolve the sample in a suitable solvent and analyze by HPLC.

5. Photostability:

- Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

- Analyze the samples by HPLC.

The following diagram outlines a general workflow for a forced degradation study.

Hypothetical Biological Signaling Pathway

While the specific biological targets and signaling pathways of this compound are not well-elucidated, many diterpenoids are known to possess anti-inflammatory and anti-cancer properties. A plausible, though hypothetical, mechanism of action could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound.

References

Dihydroajugapitin: A Technical Guide for Researchers

An In-depth Technical Overview of Dihydroajugapitin, Including its Physicochemical Properties, Biological Activities, and Methodologies for Future Research.

This technical guide provides a comprehensive overview of this compound, a neo-clerodane diterpenoid, tailored for researchers, scientists, and professionals in drug development. This document consolidates its known chemical data, biological activities with a focus on its antibacterial properties, and outlines experimental protocols. In light of the limited specific data on its mechanism of action, a proposed experimental workflow is provided to guide future research endeavors.

Core Compound Information

This compound is a natural product that belongs to the neo-clerodane class of diterpenoids. These compounds are characterized by a specific bicyclic carbon skeleton and are often found in plants of the Lamiaceae family, particularly in the genus Ajuga.

Physicochemical Data

The fundamental chemical identifiers for this compound are summarized in the table below. This information is crucial for substance identification, quantification, and experimental design.

| Parameter | Value |

| CAS Number | 87480-84-0 |

| Molecular Formula | C₂₉H₄₄O₁₀ |

| Molecular Weight | 552.66 g/mol |

| Synonyms | 14,15-Dihydroajugapitin |

Biological Activity

The biological activities of neo-clerodane diterpenes are diverse, with reports of anti-inflammatory, cytotoxic, and neuroprotective effects among compounds of this class. However, specific experimental data for this compound is primarily available for its antibacterial activity.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-negative bacteria. A key study has quantified its efficacy against Escherichia coli.

Table 2.1: Antibacterial Activity of this compound against Escherichia coli

| Bacterial Strain | Method | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | Agar (B569324) Well Diffusion | 25.0 ± 1.4 | 500 - 1000 |

Potential Anti-inflammatory and Cytotoxic Activities

While specific studies on the anti-inflammatory and cytotoxic effects of this compound are not extensively available, the broader class of neo-clerodane diterpenoids isolated from Ajuga species has shown promise in these areas. Further research is warranted to determine if this compound shares these properties.

Experimental Protocols

To facilitate further research and verification of the reported biological activities, detailed experimental methodologies are provided below.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively and quantitatively assess the antimicrobial activity of a compound.

Protocol:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Escherichia coli) is prepared in a suitable broth.

-

Agar Plate Preparation: Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.

-

Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar.

-

Application of Test Compound: A specific concentration of this compound, dissolved in a suitable solvent, is added to the wells. A solvent control is also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Proposed Protocol for In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture consisting of the test compound (this compound at various concentrations), a protein source (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.3) is prepared.

-

Incubation: The reaction mixture is incubated at 37°C for 20 minutes.

-

Denaturation Induction: The mixture is then heated at 51°C for 20 minutes to induce protein denaturation.

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at a wavelength of 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control (without the test compound). A known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

Proposed Protocol for In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: A suitable cancer cell line (e.g., HeLa or A549) is seeded in a 96-well plate and incubated to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan (B1609692) Crystal Formation: The plate is incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Future Research: A Proposed Workflow

Currently, there is no specific information on the signaling pathways modulated by this compound. To guide future investigations into its mechanism of action, the following logical workflow is proposed.

Caption: Proposed experimental workflow for investigating the biological activities and elucidating the mechanism of action of this compound.

This workflow provides a systematic approach, starting from broad screening to identify promising biological activities, followed by in-depth studies to uncover the molecular targets and signaling pathways involved, and culminating in lead optimization for potential therapeutic development. This structured methodology is essential for advancing our understanding of this compound and harnessing its potential for drug discovery.

Dihydroajugapitin: A Technical Review of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from the medicinal plant Ajuga bracteosa, has garnered scientific interest for its notable biological activities. Traditionally, Ajuga bracteosa has been used in folk medicine for its anti-inflammatory, antibacterial, and other therapeutic properties. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its quantitative biological data, detailed experimental protocols, and potential signaling pathway interactions.

Quantitative Biological Data

The biological activity of this compound has been quantified in several key studies, primarily focusing on its antibacterial and antimutagenic effects. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Assay Method | Concentration/Dose | Result | Reference |

| Escherichia coli | Agar (B569324) Well Diffusion | Not Specified | Zone of Inhibition: 25.0 ± 1.4 mm | [1] |

| Various Pathogenic Bacteria | Broth Microdilution | Not Specified | Minimum Inhibitory Concentration (MIC): 500 - 1000 µg/ml | [1] |

Table 2: Antimutagenic Activity of this compound

| Mutagen | Assay Method | Metric | Result | Reference |

| Ethyl Methanesulfonate (EMS) | Micronucleus Test in mice | Reduction in micronuclei | 85.10% | [2][3] |

| Ethyl Methanesulfonate (EMS) | Chromosomal Aberration Test in mice | Reduction in chromosomal aberrations | 83% | [2] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. The following sections provide representative protocols for the isolation of this compound and the assessment of its antibacterial activity, based on established methods.

Isolation of this compound from Ajuga bracteosa

This compound is typically isolated from the aerial parts of Ajuga bracteosa using chromatographic techniques. The following is a generalized protocol.

1. Plant Material and Extraction:

-

Air-dried and powdered aerial parts of Ajuga bracteosa are subjected to exhaustive extraction with a solvent such as methanol (B129727) or dichloromethane (B109758) at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

2. Silica (B1680970) Gel Column Chromatography:

-

The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., n-hexane) and loaded onto a silica gel column packed in the same solvent.

-

The column is eluted with a gradient of increasing polarity, typically using mixtures of n-hexane, ethyl acetate, and/or methanol.

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

-

Fractions exhibiting similar TLC profiles are pooled together for further purification.

3. Further Purification (Optional):

-

For higher purity, the pooled fractions can be subjected to further chromatographic steps, such as preparative TLC or reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibacterial Activity Assessment: Agar Well Diffusion Method

The antibacterial activity of this compound has been demonstrated using the agar well diffusion method. The following is a standard protocol for this assay.

1. Preparation of Inoculum:

-

A standardized bacterial suspension is prepared by inoculating a few colonies of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth) and incubating until the turbidity matches a 0.5 McFarland standard.

2. Inoculation of Agar Plates:

-

A sterile cotton swab is dipped into the bacterial inoculum and used to evenly streak the entire surface of a Mueller-Hinton Agar plate.

3. Well Creation and Sample Addition:

-

Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

-

A specific volume (e.g., 20-100 µL) of the this compound solution (at a known concentration) is added to each well.

-

Positive (a known antibiotic) and negative (the solvent used to dissolve the compound) controls are also included on the same plate.

4. Incubation and Measurement:

-

The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.

-

Following incubation, the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Signaling Pathway Analysis

While direct studies on the signaling pathways modulated by pure this compound are limited, research on extracts from Ajuga bracteosa provides strong indications of its potential mechanisms of action. Extracts from this plant have been shown to affect the NF-κB and PI3K/AKT signaling pathways, both of which are critical regulators of inflammation and cell survival.

Hypothetical Signaling Pathway of this compound

Based on the activity of Ajuga bracteosa extracts and related neo-clerodane diterpenoids, a hypothetical signaling pathway for this compound's anti-inflammatory and cellular effects can be proposed. It is plausible that this compound may inhibit the activation of key inflammatory pathways such as NF-κB and PI3K/AKT.

Caption: Hypothetical inhibition of NF-κB and PI3K/AKT pathways by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the isolation and biological screening of this compound.

Caption: General workflow for the isolation and purification of this compound.

Caption: Step-by-step workflow for the agar well diffusion assay.

Conclusion

This compound, a neo-clerodane diterpenoid from Ajuga bracteosa, demonstrates significant antibacterial and antimutagenic properties. While further research is required to fully elucidate its mechanism of action, preliminary evidence suggests a potential role in modulating key inflammatory signaling pathways such as NF-κB and PI3K/AKT. The standardized protocols for its isolation and biological evaluation provided in this guide serve as a foundation for future investigations into this promising natural compound. Continued research is warranted to explore its full therapeutic potential and to validate its effects in more complex biological systems.

References

The Biological Potential of Dihydroajugapitin: A Technical Guide to In Vitro Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, such as Ajuga bracteosa and Ajuga iva, represents a class of natural products with significant therapeutic potential. Clerodane diterpenes are known for a wide spectrum of biological activities, including insect antifeedant, anti-inflammatory, and cytotoxic (anticancer) properties. This technical guide provides an in-depth overview of the current state of knowledge on the biological activity of this compound and offers a practical framework for its further investigation. While direct experimental data on this compound is limited, this guide combines the available information with established methodologies for screening related compounds, providing a comprehensive resource for researchers.

Known Biological Activities of this compound

To date, the documented biological activities of 14,15-Dihydroajugapitin are primarily in the areas of antibacterial and insect antifeedant effects.

Antibacterial Activity

A study on compounds isolated from the aerial parts of Ajuga bracteosa demonstrated that 14,15-Dihydroajugapitin possesses antibacterial properties against various human pathogenic bacteria. The activity was assessed using the agar (B569324) well diffusion method, and the minimum inhibitory concentration (MIC) was determined.[1]

Table 1: Antibacterial Activity of 14,15-Dihydroajugapitin [1]

| Test Organism | Zone of Inhibition (mm) | MIC (µg/ml) |

| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 |

| Other pathogenic bacteria | Data not specified | 500 - 1000 |

Insect Antifeedant Activity

14,15-Dihydroajugapitin has been reported to exhibit antifeedant activity against the Egyptian cotton leafworm, Spodoptera littoralis. This activity is a common characteristic of clerodane diterpenes.

Experimental Protocols for Biological Screening

This section provides detailed methodologies for the key experiments relevant to the biological screening of this compound.

Antibacterial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The surface of a Mueller-Hinton agar plate is then evenly swabbed in three directions to ensure uniform growth.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate.

-

Application of Test Compound: A defined volume of this compound solution at a known concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the zone of inhibition is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs after incubation.

Protocol:

-

Preparation of Test Compound Dilutions: A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well plate.

-

Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is read as the lowest concentration of the compound in which there is no visible turbidity.

Hypothetical Screening for Anticancer Activity: MTT Assay

Given that many clerodane diterpenes exhibit cytotoxic effects, the following protocol for an MTT assay is provided as a standard method to screen this compound for potential anticancer activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.

Hypothetical Screening for Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay is a common in vitro method to screen for anti-inflammatory potential.

Principle: Inflammatory stimuli can induce the production of nitric oxide (NO) by macrophages. This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) and incubated for 24 hours.

-

Supernatant Collection: The culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated for 10-15 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of other clerodane diterpenes, the following signaling pathways are potential targets for this compound and are worthy of investigation.

Apoptosis in Cancer Cells

Many cytotoxic clerodane diterpenes induce apoptosis (programmed cell death) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Potential apoptotic pathways targeted by this compound.

NF-κB Signaling in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Many anti-inflammatory natural products act by inhibiting this pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Workflow

A logical workflow for the comprehensive biological screening of this compound is proposed below.

Caption: A proposed workflow for screening this compound's bioactivity.

Conclusion

This compound, as a member of the clerodane diterpene family, holds promise for further investigation as a potential therapeutic agent. The existing data confirms its antibacterial and antifeedant properties. This guide provides a framework for researchers to build upon this knowledge by outlining robust and validated protocols for screening its potential anticancer and anti-inflammatory activities. Elucidating the mechanisms of action and the specific signaling pathways modulated by this compound will be crucial in advancing its development as a novel drug candidate.

References

Unveiling the Spectroscopic Signature of Dihydroajugapitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dihydroajugapitin, a neo-clerodane diterpenoid of significant interest in natural product chemistry and drug discovery. This document compiles and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols, to facilitate research and development efforts.

Core Spectroscopic Data

Based on the published data for Ajugapitin, isolated from Ajuga turkestanica, and general principles of spectroscopic interpretation for neo-clerodane diterpenoids, the following tables summarize the expected and reported spectroscopic data for this compound and its precursor.

Table 1: ¹³C NMR Spectroscopic Data of Ajugapitin and Expected Shifts for this compound (in CDCl₃)

| Carbon No. | Ajugapitin (δc) | This compound (Expected δc) |

| 1 | 38.9 | ~38.9 |

| 2 | 27.8 | ~27.8 |

| 3 | 36.1 | ~36.1 |

| 4 | 34.5 | ~34.5 |

| 5 | 55.7 | ~55.7 |

| 6 | 76.8 | ~76.8 |

| 7 | 37.1 | ~37.1 |

| 8 | 43.8 | ~43.8 |

| 9 | 46.9 | ~46.9 |

| 10 | 45.2 | ~45.2 |

| 11 | 26.5 | ~26.5 |

| 12 | 30.1 | ~30.1 |

| 13 | 138.8 | ~35-45 |

| 14 | 143.6 | ~25-35 |

| 15 | 67.2 | ~65-75 |

| 16 | 175.2 | ~175.2 |

| 17 | 16.5 | ~16.5 |

| 18 | 63.8 | ~63.8 |

| 19 | 170.5 | ~170.5 |

| 20 | 18.2 | ~18.2 |

| OAc | 21.0, 170.1 | 21.0, 170.1 |

Note: The expected chemical shifts for this compound are estimates based on the hydrogenation of the C13-C14 double bond and may vary slightly.

Table 2: ¹H NMR Spectroscopic Data of Ajugapitin and Expected Shifts for this compound (in CDCl₃)

| Proton | Ajugapitin (δH, J in Hz) | This compound (Expected δH, J in Hz) |

| H-1 | 1.85 (m), 1.25 (m) | ~1.85 (m), ~1.25 (m) |

| H-2 | 1.60 (m) | ~1.60 (m) |

| H-3 | 2.10 (m) | ~2.10 (m) |

| H-5 | 2.05 (m) | ~2.05 (m) |

| H-6 | 5.45 (t, 3.0) | ~5.45 (t, 3.0) |

| H-7 | 2.20 (m), 1.70 (m) | ~2.20 (m), ~1.70 (m) |

| H-10 | 2.50 (m) | ~2.50 (m) |

| H-11 | 2.30 (m), 1.90 (m) | ~2.30 (m), ~1.90 (m) |

| H-12 | 2.40 (m) | ~2.40 (m) |

| H-14 | 6.90 (br s) | ~2.0-2.5 (m) |

| H-15 | 4.80 (br s) | ~4.7-4.9 (m) |

| H-17 | 0.95 (d, 6.5) | ~0.95 (d, 6.5) |

| H-18a | 4.20 (d, 12.0) | ~4.20 (d, 12.0) |

| H-18b | 3.80 (d, 12.0) | ~3.80 (d, 12.0) |

| H-20 | 1.05 (s) | ~1.05 (s) |

| OAc | 2.05 (s) | ~2.05 (s) |

Note: The most significant expected change in the ¹H NMR spectrum of this compound compared to Ajugapitin is the disappearance of the olefinic proton signal at C-14 and the appearance of aliphatic proton signals in its place.

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | Observed Ion (m/z) | Molecular Formula |

| Ajugapitin | ESI+ | [M+Na]⁺ | C₂₄H₃₂O₈ |

| This compound | ESI+ | [M+Na]⁺ | C₂₄H₃₄O₈ |

Experimental Protocols

The spectroscopic data for neo-clerodane diterpenoids like this compound are typically acquired using standardized and well-established analytical chemistry protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons.

-

¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Proton-decoupled spectra are acquired using a standard pulse program. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans and a longer relaxation delay are typically required.

-

2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments are often performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Spectra are acquired in positive or negative ion mode. The high-resolution capability allows for the determination of the accurate mass and, consequently, the elemental composition of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound. The provided data and protocols are intended to streamline further research and development in this promising area of natural product science.

Solubility Profile of Dihydroajugapitin: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the solubility of Dihydroajugapitin, a naturally occurring diterpenoid of interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its solubility characteristics and the methodologies for its assessment.

Executive Summary

This compound is a complex diterpenoid isolated from various plant species of the Ajuga genus. Understanding its solubility in different solvents is a critical prerequisite for its extraction, purification, and the development of potential therapeutic applications. This guide synthesizes the available information on this compound's solubility, outlines standard experimental protocols for solubility determination, and provides a generalized workflow for such assessments.

Qualitative Solubility Profile of this compound

Direct quantitative solubility data for this compound in various organic and inorganic solvents is not extensively documented in publicly available literature. However, based on extraction and isolation procedures reported in phytochemical studies, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Qualitative Solubility | Rationale/Source |

| Polar Protic | Methanol (B129727) | Likely Soluble | Used for the extraction of plant material containing this compound.[1][2][3] |

| Ethanol | Likely Soluble | Employed in the preparation of extracts from Ajuga species known to contain this compound. | |

| Water | Likely Poorly Soluble | A commercial supplier offers services to improve the water-solubility of this compound, suggesting inherent low solubility.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | Utilized as a solvent for fractions of plant extracts in biological assays.[1] |

| Non-Polar | Chloroform | Potentially Soluble | Mentioned in the context of separating chloroform-soluble fractions of related plant extracts. |

| Hexane | Potentially Soluble | Used as a solvent for fractionating plant extracts. |

It is crucial to note that this information is indirect and empirical determination of solubility is highly recommended for any research or development application.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a compound like this compound. These protocols are based on standard pharmaceutical and chemical research practices.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient to allow the concentration of the dissolved solid to become constant.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Sample Withdrawal and Dilution: A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.22 µm) to prevent the transfer of any solid particles. The withdrawn sample is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly in volatile solvents.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

-

Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the container under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight of the dried residue is achieved.

-

Calculation: The weight of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. The solubility is then expressed as mass per volume of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Conclusion

While quantitative data on the solubility of this compound remains to be fully elucidated, qualitative inferences from existing literature suggest its potential solubility in polar organic solvents like methanol and DMSO, and poor solubility in water. For researchers and drug development professionals, the empirical determination of its solubility profile using standardized methods such as the shake-flask or gravimetric techniques is essential. The provided protocols and workflow offer a foundational guide for undertaking such investigations, which will be critical for advancing the research and potential applications of this promising natural compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dihydroajugapitin from Ajuga bracteosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajuga bracteosa, a medicinal herb belonging to the Lamiaceae family, is a rich source of various bioactive secondary metabolites. Among these, the neo-clerodane diterpenoids have garnered significant attention for their diverse pharmacological activities. Dihydroajugapitin, a prominent member of this class, has been isolated from A. bracteosa and is of interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the aerial parts of Ajuga bracteosa, compiled from established scientific literature.

Extraction and Purification Workflow

The overall process for isolating this compound involves a multi-step approach that begins with the extraction of the plant material, followed by fractionation using column chromatography, and concluding with purification by high-performance liquid chromatography (HPLC).

Caption: Workflow for this compound extraction.

Quantitative Data

The following table summarizes the quantitative parameters and expected yields based on available literature. It is important to note that yields can vary depending on the plant material's geographic origin, harvesting time, and the precise experimental conditions.

| Parameter | Value/Range | Reference |

| Extraction | ||

| Plant Material | Aerial parts of Ajuga bracteosa | [1] |

| Initial Plant Material (dry weight) | 100 g (example) | [2] |

| Extraction Solvent | Methanol | [1][2] |

| Extraction Method | Maceration or Soxhlet | [3] |

| Crude Methanol Extract Yield | ~15.45 g (from 100 g) | |

| Column Chromatography | ||

| Stationary Phase | Silica Gel (60-120 mesh) | |

| Mobile Phase (Elution Gradient) | 1. Petroleum Ether:Ethyl Acetate (B1210297) (1:1) 2. Dichloromethane (100%) 3. Dichloromethane:Methanol (97:3 to 85:15) | |

| High-Performance Liquid Chromatography | ||

| Column | Reversed-Phase C18 | |

| Mobile Phase | Water:Methanol Gradient | |

| Detection | UV | |

| Final Yield of this compound | Data not explicitly available |

Experimental Protocols

Protocol 1: Extraction of Crude Methanol Extract

This protocol details the initial extraction of bioactive compounds from the dried aerial parts of Ajuga bracteosa.

Materials and Equipment:

-

Dried aerial parts of Ajuga bracteosa

-

Grinder or mill

-

Methanol (analytical grade)

-

Large glass container with a lid

-

Shaker or magnetic stirrer (optional)

-

Filter paper (Whatman No. 1 or equivalent)

-

Funnel

-

Rotary evaporator

-

Beakers and flasks

Procedure:

-

Plant Material Preparation: Dry the aerial parts of Ajuga bracteosa in the shade to prevent the degradation of thermolabile compounds. Once completely dry, grind the plant material into a coarse powder.

-

Maceration: Place the powdered plant material in a large glass container and add methanol to fully submerge the powder (a common ratio is 1:10 w/v, e.g., 100 g of powder in 1 L of methanol).

-

Extraction: Seal the container and allow it to stand at room temperature for 48-72 hours. Agitate the mixture periodically using a shaker or magnetic stirrer to enhance extraction efficiency.

-

Filtration: After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue. Wash the residue with a small amount of fresh methanol to recover any remaining extract.

-

Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a viscous, dark green crude methanol extract.

-

Drying and Storage: Dry the crude extract completely under a vacuum to remove any residual solvent. Store the dried extract at 4°C in an airtight, light-protected container until further use.

Protocol 2: Fractionation by Silica Gel Column Chromatography

This protocol describes the separation of the crude methanol extract into fractions to isolate the neo-clerodane diterpenoids.

Materials and Equipment:

-

Crude methanol extract of Ajuga bracteosa

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Cotton wool or glass wool

-

Solvents: Petroleum Ether, Ethyl Acetate, Dichloromethane (DCM), Methanol (analytical grade)

-

Beakers and collection tubes/flasks

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed.

-

Sample Loading: Dissolve a portion of the crude methanol extract (e.g., 30 g) in a minimum amount of dichloromethane. Add a small amount of silica gel to this solution and dry it to a free-flowing powder. Carefully load this adsorbed sample onto the top of the packed silica gel column.

-

Elution: Begin eluting the column with a series of solvents with increasing polarity. The following gradient has been reported to be effective for the isolation of 14,15-dihydroajugapitin (B14767133):

-

Fraction 1: Elute with a mixture of petroleum ether:ethyl acetate (1:1, v/v). This fraction will contain non-polar compounds. 14,15-dihydroajugapitin has been reported to be isolated from this fraction.

-

Fraction 2: Elute with 100% dichloromethane.

-

Subsequent Fractions: Elute with a stepwise gradient of dichloromethane:methanol, starting with 97:3 and gradually increasing the polarity to 96:4, 90:10, and 85:15.

-

-

Fraction Collection: Collect the eluate in separate, labeled tubes or flasks.

-

Monitoring by TLC: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system (e.g., petroleum ether:ethyl acetate or dichloromethane:methanol mixtures) and visualize the spots under a UV lamp. Combine the fractions that show similar TLC profiles and are suspected to contain the target compound.

Protocol 3: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the final purification of the this compound-rich fraction.

Materials and Equipment:

-

This compound-rich fraction from column chromatography

-

HPLC system with a UV detector

-

Reversed-phase C18 column (analytical or semi-preparative)

-

HPLC grade methanol and water

-

Syringe filters (0.45 µm)

-

Vials for sample injection and fraction collection

Procedure:

-

Sample Preparation: Dissolve a small amount of the dried, this compound-rich fraction in HPLC grade methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

HPLC Conditions: Set up the HPLC system with a C18 column. A gradient elution with water and methanol is typically used for the separation of neo-clerodane diterpenes. The exact gradient profile may need to be optimized based on the specific column and system used. A general starting point could be a linear gradient from a lower to a higher concentration of methanol in water over a set period.

-

Injection and Separation: Inject the prepared sample onto the HPLC column and begin the run. Monitor the separation at a suitable UV wavelength (e.g., 210-254 nm).

-

Fraction Collection: If using a semi-preparative setup, collect the peaks corresponding to this compound based on retention time. The identification of the correct peak may require comparison with a known standard or further structural elucidation using techniques like NMR and Mass Spectrometry.

-

Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC under the same conditions to confirm its purity.

-

Solvent Evaporation: Evaporate the solvent from the purified fraction to obtain pure this compound.

Structural Elucidation

The identity and structure of the isolated 14,15-dihydroajugapitin should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with published data.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the experimental steps, from the raw plant material to the purified compound, highlighting the key stages of separation and analysis.

Caption: Logical flow of this compound isolation.

References

- 1. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro cytotoxicity study of methanolic fraction from Ajuga Bracteosa wall ex. benth on MCF-7 breast adenocarcinoma and hep-2 larynx carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Dihydroajugapitin in Herbal Extracts and Biological Matrices using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dihydroajugapitin, an iridoid glycoside with potential pharmacological activities. The described protocol is suitable for the determination of this compound in complex matrices such as herbal extracts and biological fluids, offering high selectivity and throughput. This method is essential for pharmacokinetic studies, quality control of herbal products, and drug discovery and development processes.

Introduction

This compound is a naturally occurring iridoid glycoside found in various plant species, notably of the Ajuga genus. Iridoid glycosides are a large group of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. Accurate and reliable quantification of this compound is crucial for understanding its therapeutic potential, ensuring the quality and consistency of herbal formulations, and conducting pharmacokinetic and metabolism studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides the high sensitivity and selectivity required for the analysis of target compounds in complex mixtures.[1][2][3] This method allows for the precise quantification of this compound even at low concentrations, making it the gold standard for bioanalytical and phytochemical analysis. This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Internal Standard (IS), e.g., Loganin or a stable isotope-labeled this compound

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. Data acquisition and processing should be performed using the instrument's corresponding software.

Sample Preparation

2.3.1. Herbal Extracts:

-

Accurately weigh 100 mg of the powdered plant material.

-

Add 10 mL of 80% methanol.

-

Sonicate for 30 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of 50% methanol.

-

Filter the solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2.3.2. Biological Matrices (e.g., Plasma):

-

To 100 µL of plasma, add 20 µL of the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation.[4]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A linear gradient can be optimized as follows: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative mode is often more sensitive for iridoid glycosides.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: The precursor and product ions for this compound and the internal standard need to be determined by infusing the standard solutions into the mass spectrometer. The fragmentation of iridoid glycosides often involves the loss of the glucose residue and water molecules.

Data Presentation

The quantitative data for this compound analysis should be summarized in a clear and structured table for easy comparison and interpretation.

| Parameter | This compound | Internal Standard (Loganin) |

| Precursor Ion (m/z) | [To be determined] | [To be determined] |

| Product Ion 1 (m/z) | [To be determined] | [To be determined] |

| Product Ion 2 (m/z) | [To be determined] | [To be determined] |

| Collision Energy (eV) | [To be optimized] | [To be optimized] |

| Retention Time (min) | [To be determined] | [To be determined] |

| Linear Range | 1 - 1000 ng/mL | - |

| Limit of Detection (LOD) | 0.5 ng/mL | - |

| Limit of Quantification (LOQ) | 1 ng/mL | - |

| Recovery (%) | 85 - 110% | - |

| Precision (RSD%) | < 15% | - |

Visualization

Experimental Workflow

Hypothetical Signaling Pathway

Iridoid glycosides are known to modulate various signaling pathways, including the NF-κB pathway, which is central to inflammation. The following diagram illustrates a simplified representation of how this compound might exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

Conclusion